molecular formula C12H10BrNO4 B1521460 3-Bromo-4-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid CAS No. 1049922-12-4

3-Bromo-4-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid

Cat. No. B1521460
CAS RN: 1049922-12-4
M. Wt: 312.12 g/mol
InChI Key: WFHYDBKDQQSNIQ-UHFFFAOYSA-N
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Description

“3-Bromo-4-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid” is a chemical compound with the molecular formula C12H10BrNO4 . It has a molecular weight of 312.12 .


Molecular Structure Analysis

The molecular structure of this compound includes a bromine atom attached to a benzene ring, which is also attached to a methoxy group and a carboxylic acid group . Additionally, the methoxy group is linked to a 5-methyl-1,2-oxazole ring .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a predicted boiling point of 470.8±45.0 °C and a predicted density of 1.599±0.06 g/cm3 . Its pKa is predicted to be 3.94±0.10 .

Scientific Research Applications

Pharmaceutical Research

This compound is valuable in pharmaceutical research due to its structural complexity and potential biological activity. The oxazole ring, a five-membered heterocycle containing both nitrogen and oxygen, is a common motif in many biologically active molecules. This structure could be utilized in the development of new drugs with antibacterial properties .

Organic Synthesis

The compound can serve as a precursor for various organic synthesis reactions. Its bromine atom is a good leaving group, making it a candidate for nucleophilic substitution reactions that could lead to a wide range of organic products .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-bromo-4-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO4/c1-7-4-9(14-18-7)6-17-11-3-2-8(12(15)16)5-10(11)13/h2-5H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHYDBKDQQSNIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)COC2=C(C=C(C=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1049922-12-4
Record name 3-bromo-4-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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